molecular formula C9H9Cl2NO2 B6613151 2,4'-Dichloro-2'-methoxyacetanilide CAS No. 67291-69-4

2,4'-Dichloro-2'-methoxyacetanilide

Cat. No.: B6613151
CAS No.: 67291-69-4
M. Wt: 234.08 g/mol
InChI Key: FIWPYVIASWIELE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(11)2-3-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWPYVIASWIELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-69-4
Record name 2,4'-DICHLORO-2'-METHOXYACETANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dichloro-2’-methoxyacetanilide typically involves the acylation of 2,4-dichloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dichloroaniline+Methoxyacetyl chloride2,4’-Dichloro-2’-methoxyacetanilide+HCl\text{2,4-Dichloroaniline} + \text{Methoxyacetyl chloride} \rightarrow \text{2,4'-Dichloro-2'-methoxyacetanilide} + \text{HCl} 2,4-Dichloroaniline+Methoxyacetyl chloride→2,4’-Dichloro-2’-methoxyacetanilide+HCl

Industrial Production Methods

Industrial production methods for 2,4’-Dichloro-2’-methoxyacetanilide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dichloro-2’-methoxyacetanilide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetanilides, while hydrolysis will produce 2,4-dichloroaniline and methoxyacetic acid.

Scientific Research Applications

2,4’-Dichloro-2’-methoxyacetanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4’-Dichloro-2’-methoxyacetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2,5'-Dichloro-2'-methoxyacetanilide
  • CAS No.: 35588-41-1
  • Molecular Formula: C₉H₉Cl₂NO₂
  • Molecular Weight : 234.08 g/mol
  • Structure : Features a chloro substituent at the 2-position of the benzene ring, a methoxy group at the 2'-position, and a second chloro group at the 5'-position of the acetanilide backbone .

The compound is listed in analytical chemistry catalogs, suggesting applications in research, chromatography, or as a reference standard .

Comparison with Structurally Similar Compounds

Substituted Chloro-Methoxy Acetanilides

The table below compares key attributes of 2,5'-Dichloro-2'-methoxyacetanilide with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents and Positions Key Applications References
2,5'-Dichloro-2'-methoxyacetanilide 35588-41-1 C₉H₉Cl₂NO₂ 234.08 2-Cl, 2'-OCH₃, 5'-Cl Analytical chemistry, research
4'-Methoxyacetanilide 51-66-1 C₉H₁₁NO₂ 165.19 4'-OCH₃ Pharmaceutical intermediates
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 2-Cl, 2',6'-diethyl, N-(methoxymethyl) Herbicide
4'-Chloro-2',5'-dimethoxyacetoacetanilide 4433-79-8 C₁₂H₁₄ClNO₄ 271.70 4'-Cl, 2',5'-OCH₃, acetoacetyl group Dye intermediate (Naphthol AS-IRG)
4'-Methoxy-2'-nitroacetanilide Not provided C₉H₁₀N₂O₄ 210.19 4'-OCH₃, 2'-NO₂ Organic synthesis

Structural and Functional Differences

Substituent Effects on Reactivity: The 2,5'-dichloro-2'-methoxy derivative exhibits higher electrophilicity compared to non-chlorinated analogs (e.g., 4'-methoxyacetanilide) due to electron-withdrawing Cl groups, influencing its reactivity in coupling reactions or hydrolysis . Alachlor contains a methoxymethyl group on the nitrogen, enhancing its solubility and herbicidal activity by facilitating membrane penetration in plants .

Applications :

  • Herbicides vs. Dye Intermediates : Alachlor’s diethyl and methoxymethyl groups optimize its function as a pre-emergent herbicide, while 4'-chloro-2',5'-dimethoxyacetoacetanilide’s acetoacetyl group makes it a key intermediate for azo dyes (e.g., Naphthol AS-IRG) .
  • Analytical Use : 2,5'-Dichloro-2'-methoxyacetanilide’s dual chloro substituents may improve chromatographic retention times in reverse-phase HPLC compared to simpler methoxyacetanilides .

Spectroscopic Behavior: In mass spectrometry, 4’-methoxyacetanilide (MW 165) shows distinct ionization patterns in acetonitrile vs. methanol, a property likely altered in dichloro derivatives due to increased polarity and halogen effects .

Research Findings and Industrial Relevance

  • Herbicide Design : Alachlor’s structural motifs (chloro, methoxymethyl) are optimized for agrochemical efficacy, whereas the dichloro-methoxyacetanilide lacks such tailored substituents, limiting its herbicidal use .
  • Dye Chemistry : The acetoacetyl group in 4'-chloro-2',5'-dimethoxyacetoacetanilide enables coupling with diazonium salts to form stable pigments, a feature absent in the target compound .

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